molecular formula C24H30O5 B3558694 Tetraketone, 7

Tetraketone, 7

Cat. No.: B3558694
M. Wt: 398.5 g/mol
InChI Key: ZOJOUMOYHAANDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraketone, 7 is a chemical compound designed for research applications. This tetraketone belongs to a class of organic compounds recognized as versatile synthetic intermediates and investigated for their potential biological activity. As a key research area, tetraketones serve as crucial precursors for synthesizing diverse tricyclic heterocycles, including xanthenodiones and acridindiones, which are valuable scaffolds in medicinal chemistry . Recent studies have highlighted the significant antiviral potential of tetraketone compounds. Research has demonstrated that certain tetraketones exhibit activity against the Mayaro virus (MAYV), an arthropod-borne alphavirus, with one study identifying a specific tetraketone displaying an effective concentration (EC50) of 21.5 µmol·L−1 and a promising selectivity index . These findings are part of a broader investigation into cyclic ketones as potential antiviral agents . Beyond antiviral applications, tetraketones are reported to possess a range of other biological properties, such as antioxidant effects and inhibitory activity against enzymes like lipoxygenases and tyrosinase . The synthesis of tetraketone derivatives is an active field of method development, with modern approaches utilizing catalysts like Ag/TiO2 nanocomposites and functionalized cellulose nanofibers to achieve efficient and environmentally friendly processes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(2-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-23(2)10-15(25)21(16(26)11-23)20(14-8-6-7-9-19(14)29-5)22-17(27)12-24(3,4)13-18(22)28/h6-9,20-22H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJOUMOYHAANDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tetraketone, 7 and Analogues

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are a cornerstone of synthesizing pyrano[2,3-d]pyrimidines, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgacs.org This approach is advantageous as it minimizes waste, reduces reaction times, and simplifies purification processes. sciforum.netjetir.org

Knoevenagel Condensation and Michael Addition Cascade Approaches

A prevalent strategy for constructing the pyrano[2,3-d]pyrimidine scaffold involves a domino sequence of Knoevenagel condensation followed by a Michael addition. bohrium.comresearchgate.net This cascade reaction typically begins with the Knoevenagel condensation of an aromatic aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. sciforum.netechemcom.com This step forms an arylidene intermediate. mdpi.com

Subsequently, a Michael addition reaction occurs between this intermediate and a barbituric acid or thiobarbituric acid derivative. acs.orgresearchgate.net The final step is an intramolecular cyclization that yields the fused pyranopyrimidine ring system. researchgate.netresearchgate.net The entire sequence can often be performed in a one-pot synthesis, highlighting the efficiency of this approach. mdpi.comresearchgate.net The general mechanism involves the initial formation of a Knoevenagel adduct, which then acts as a Michael acceptor for the barbituric acid derivative. acs.orgmdpi.com

One-Pot Synthetic Protocols

One-pot syntheses are highly favored for preparing pyrano[2,3-d]pyrimidines due to their operational simplicity and efficiency. sciforum.netbohrium.com These protocols involve combining an aldehyde, an active methylene compound (like malononitrile), and a barbituric or thiobarbituric acid derivative in a single reaction vessel, often with the aid of a catalyst. sciforum.netresearchgate.net This method avoids the need to isolate intermediates, thereby saving time and resources. sciforum.net Various catalysts and reaction conditions have been developed to optimize these one-pot procedures, leading to high yields and short reaction times. bohrium.comresearchgate.net The choice of solvent can also play a crucial role, with greener solvents like water and ethanol (B145695) being increasingly utilized. researchgate.netresearchgate.net

Catalytic Systems and Catalytic Strategies

Lewis Acid Catalysis

Lewis acids are effective catalysts for promoting the multicomponent synthesis of pyrano[2,3-d]pyrimidines. researchgate.net They typically activate the aldehyde component, facilitating the initial Knoevenagel condensation. acs.org

Yb(OTf)₃-SiO₂: Ytterbium triflate (Yb(OTf)₃) is a water-tolerant Lewis acid that has shown high catalytic activity in various organic reactions, including Michael additions. lu.seorganic-chemistry.orgresearchgate.net When supported on silica (B1680970) (Yb(OTf)₃-SiO₂), it can be employed as a reusable catalyst for reactions like the Strecker reaction. growingscience.com

In(OTf)₃ and InCl₃: Indium(III) triflate (In(OTf)₃) and Indium(III) chloride (InCl₃) are also effective Lewis acid catalysts. cbijournal.comacs.org InCl₃, in particular, has been used in the synthesis of pyranopyrimidines, demonstrating its utility in promoting the necessary bond formations. acs.org

FeCl₃·6H₂O: Ferric chloride hexahydrate is an inexpensive, non-toxic, and environmentally friendly Lewis acid catalyst. mobt3ath.com It has been successfully used in various multicomponent reactions, including the synthesis of pyrimidine (B1678525) derivatives, often providing good to excellent yields. mobt3ath.comresearchgate.net

BF₃-Et₂O: Boron trifluoride etherate is another Lewis acid that can be utilized in these synthetic schemes, although specific examples directly relating to "Tetraketone, 7" are less commonly cited in the initial search results.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. researchgate.net

Natural Phosphate: Modified natural phosphates have been used as efficient and reusable heterogeneous catalysts for the synthesis of related pyran derivatives. ijcce.ac.ir

ZnO Nanocatalysts: Zinc oxide nanoparticles have been employed as an efficient catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives. cu.edu.egrsc.org These nanocatalysts can be easily recovered and reused, making the process more sustainable. researchgate.net The use of ZnO nanoparticles often leads to high yields in short reaction times. rsc.org

Al(OH)₃: Aluminum hydroxide (B78521) has been used in nanocomposites, for instance with CuMnAl-LDH, to act as a catalyst. acs.org

ZnS Nanoparticles: While not as commonly cited as ZnO, other metal sulfide (B99878) nanoparticles have been shown to be effective Lewis acid catalysts in similar multicomponent reactions. growingscience.com

Deep Eutectic Solvents (DES) as Catalytic Media

Deep eutectic solvents (DES) are emerging as green and effective catalytic media for organic synthesis. researchgate.netnih.gov They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor. nih.gov

A notable example is a DES prepared from glyoxylic acid and L-proline. researchgate.netresearchgate.net This system acts as both the solvent and the catalyst for the one-pot, three-component synthesis of 7-amino-2,4-dioxo-5-aryl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile derivatives. researchgate.netresearchgate.net This method offers high yields, short reaction times, and the ability to reuse the catalyst, aligning with the principles of green chemistry. researchgate.netresearchgate.net The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. researchgate.netresearchgate.net Another reported DES for pyranopyrimidine synthesis is formed from methyltriphenyl-phosphonium bromide and protocatechuic acid. nih.gov

Research Findings Summary Table

Catalyst/SystemReactantsConditionsYieldReference(s)
Lewis Acids
Yb(OTf)₃-pybox on hybrid silicaIminesN/AHigh growingscience.com
InCl₃ (10 mol%)Hexose sugar, 1,3-dicarbonylWater, 80 °CHigh acs.org
FeCl₃·6H₂OAldehydes, alkynes, indazole/triazoleSolvent-freeGood to excellent researchgate.net
Heterogeneous Catalysts
ZnO NanoparticlesAryl aldehydes, malononitrile, barbituric acidEthanol, 25 °C90-96% rsc.org
Mn₃O₄ NanoparticlesPyrrole-2-carbaldehyde, thiobarbituric acid, malononitrileEthanol, reflux85% cu.edu.eg
SnP₂O₇Aromatic aldehyde, malononitrile, 4-hydroxycoumarinEtOH, reflux85-97% ijcce.ac.irijcce.ac.ir
Deep Eutectic Solvents
Glyoxylic acid:L-prolineAryl aldehydes, (thio)barbituric acid, malononitrile80 °C94% researchgate.netresearchgate.net
MTPPBr-PCAT-DESBarbituric acid, 4-hydroxycoumarin, aromatic aldehydesMild conditionsHigh nih.gov

Organocatalysis and Amine-Based Systems

The use of organocatalysts, particularly amine-based systems, has emerged as a powerful strategy for the synthesis of tetraketones. These methods offer mild reaction conditions and high yields, avoiding the use of harsh or metallic catalysts.

DABCO and Tertiary Amines:

1,4-Diazabicyclo[2.2.2]octane (DABCO) has been effectively employed as a catalyst in the reaction of cyclohexane-1,3-dione or dimedone with various aldehydes. Depending on the reactants and conditions, this can lead to the formation of polysubstituted tetraketones, among other products. For instance, a DABCO-based tetracationic acidic organic salt has demonstrated catalytic efficiency in the Knoevenagel condensation of aldehydes with active cyclic methylene compounds in water, producing tetraketone derivatives in yields ranging from 40-98%. researchgate.netfigshare.com

Recent research has also highlighted the use of tertiary amines as alkyl synthons in a visible-light-mediated organophotoredox catalysis for tetraketone synthesis. acs.orgacs.orgnih.gov In this approach, Eosin Y, a metal-free organophotoredox catalyst, facilitates the reaction between cyclic-1,3-diketones and tertiary amines under a blue LED light, using air as a green oxidant. acs.orgacs.orgnih.gov This method is notable for its mild, room-temperature conditions and has been successfully applied to a diverse range of tertiary amines, yielding up to 76%. acs.orgnih.gov The reaction proceeds through the formation of an iminium ion from the tertiary amine, which is then attacked by the cyclic-1,3-diketone. acs.orgacs.org This strategy has also proven feasible under natural sunlight. acs.orgnih.gov

Furthermore, cellulose (B213188) nanofibers functionalized with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a tertiary amine, have been utilized as a reusable nanocatalyst for the synthesis of tetraketones in an aqueous medium at room temperature, achieving yields as high as 96%. orientjchem.org

Green Chemistry Principles in Tetraketone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of tetraketones, focusing on the use of environmentally benign solvents and reusable catalytic systems to enhance sustainability.

Aqueous Reaction Media and Solvent-Free Conditions

Water, being a non-toxic, non-flammable, and inexpensive solvent, is an attractive medium for organic synthesis. The synthesis of tetraketones has been successfully carried out in aqueous media, often without the need for any catalyst, as water itself can promote the reaction through hydrogen bonding. rsc.orgrsc.org This approach simplifies the work-up procedure, with products often isolated by simple filtration. rsc.org Reactions of cyclic-1,3-diones with a variety of aldehydes in water have afforded tetraketones in yields ranging from 64–99%. rsc.orgrsc.org

Several catalytic systems have been developed for tetraketone synthesis in water, including the use of barium chloride, sodium bicarbonate, and various phase-transfer catalysts like cetyltrimethylammonium bromide (CTABr). iisjost.orgtandfonline.com For example, the use of barium chloride as a catalyst in water at room temperature provides high to moderate yields of tetraketones. iisjost.org Similarly, a one-pot synthesis using catalysts like p-dodecylbenzenesulfonic acid (DBSA) and CTABr in water has proven to be a general and highly efficient route. tandfonline.com

Solvent-free conditions represent another significant advancement in the green synthesis of tetraketones. A notable example is the use of a Yb(OTf)3-SiO2 and amine catalytic system, which facilitates the one-pot condensation of aldehydes and 1,3-cyclohexanediones to produce tetraketones in high yields (73-88%) without any solvent. This method is advantageous due to its eco-friendly, non-corrosive, and reusable nature.

Reusable and Eco-Friendly Catalytic Systems

The development of reusable and environmentally friendly catalysts is a cornerstone of green chemistry. In the context of tetraketone synthesis, several such systems have been reported.

Yb(OTf)3-SiO2: This silica-supported ytterbium triflate catalyst, used in conjunction with an amine, can be recovered and reused for multiple reaction cycles without a significant loss of activity.

Barium Chloride: This simple salt has been shown to be a reusable catalyst for the synthesis of tetraketones in aqueous media. iisjost.org

ZnO Nanoparticles: Zinc oxide nanoparticles have been employed as a reusable, heterogeneous catalyst for tetraketone synthesis under ultrasonic conditions in water, offering high yields and an environmentally friendly alternative to Lewis acids and organic catalysts. jsynthchem.com

Al(OH)3: Aluminum hydroxide has been utilized as a reusable catalyst for the Knoevenagel-Michael cascade reaction in water, affording high yields of tetraketones. The catalyst was shown to maintain 80% of its initial activity after four cycles. benthamdirect.com

Fe3O4@SiO2@Ni–Zn–Fe LDH: A novel magnetic nanocatalyst, consisting of a layered double hydroxide (LDH) immobilized on silica-coated magnetite, has been developed. This catalyst is highly efficient for the synthesis of tetraketones in water and can be easily recovered using a magnet and reused multiple times without significant loss of activity. rsc.org

DBU-functionalized Cellulose Nanofibers: Cellulose nanofibers functionalized with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) serve as an efficient and reusable nanocatalyst for tetraketone synthesis in water, demonstrating impressive reusability. orientjchem.org

Table 1: Comparison of Green Catalytic Systems for Tetraketone Synthesis

Catalyst System Reaction Medium Key Advantages Yield (%) Reference(s)
Yb(OTf)3-SiO2 / Amine Solvent-free Reusable, non-corrosive 73-88
Barium Chloride Water Reusable, environmentally benign High to moderate iisjost.org
ZnO Nanoparticles Water (ultrasound) Reusable, heterogeneous High jsynthchem.com
Al(OH)3 Water Reusable, benign conditions High benthamdirect.com
Fe3O4@SiO2@Ni–Zn–Fe LDH Water Magnetically reusable, high purity High rsc.org
DBU-functionalized Cellulose Nanofibers Water Reusable, metal-free Up to 96 orientjchem.org
None (Water as catalyst) Water Catalyst-free, simple work-up 64-99 rsc.orgrsc.org

Specialized Synthetic Routes

Beyond conventional condensation reactions, specialized synthetic routes have been developed to access unique tetraketone structures.

Oxidation of Polycyclic Aromatic Hydrocarbons (e.g., Cyclotetraveratrylene)

The oxidation of cyclotetraveratrylene (CTTV), a polycyclic aromatic hydrocarbon, provides a direct route to a specific tetraketone, the iisjost.org4ketonand. luc.edutandfonline.comluc.edu One reported method involves the oxidation of CTTV with potassium permanganate (B83412) in refluxing pyridine, yielding the CTTV tetraketone in modest amounts (8-12%). luc.edutandfonline.com This reaction is sensitive to conditions, as acidic environments can lead to rearrangement products. luc.edutandfonline.com An alternative attempt using ceric ammonium (B1175870) nitrate (B79036) in acetonitrile (B52724) resulted in a complex mixture with only trace amounts of the desired tetraketone. luc.edu The CTTV tetraketone is notable for its 12-membered ring composed entirely of sp2 hybridized carbon atoms. tandfonline.com

Fullerene Derivatization through Ring Expansion and Functionalization

Tetraketone moieties have been synthesized on fullerene cages as part of a "molecular surgery" approach to create open-cage fullerenes. researchgate.net For example, an open-cage C70 fullerene with a tetraketone functionality has been prepared. researchgate.net The reactivity of this C70 tetraketone differs from its C60 analogue. researchgate.net Reaction of the C70 tetraketone with elemental sulfur leads to the formation of a C69S thiafullerene, where the sulfur atom is inserted into a C-C bond of a 1,2-diketone fragment, followed by reductive coupling and decarbonylation. researchgate.net

Strategies for Unsaturated Tetraketone Formation

The formation of unsaturated tetraketones, where the keto groups are linked to olefinic functionalities, can be achieved through condensation reactions. A prominent method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.

One notable application of this strategy is the reaction between terephthalaldehyde (B141574) and acetylacetone (B45752). tsijournals.comresearchgate.net This condensation can yield two distinct unsaturated tetraketone products, the formation of which is dependent on the reaction conditions. tsijournals.com Spectroscopic analysis, including IR, ¹H NMR, and mass spectrometry, has been crucial in elucidating the structures of these products. tsijournals.comresearchgate.net These analyses have revealed that one of the tetraketones exists predominantly in an intramolecularly hydrogen-bonded enol form, while the other maintains a keto-form. tsijournals.comresearchgate.net

The Claisen-Schmidt condensation has also been successfully employed with other dicarbonyl compounds. For instance, the reaction of 1,4-phthaldehyde with 1,3-dicarbonyl compounds such as benzoylacetone, acetoacetanilide, and methylacetoacetate has led to the formation of four novel tetraketones where the keto groups are directly attached to olefinic linkages. uoc.ac.in Spectral data for these compounds also indicate a strong preference for the intramolecularly hydrogen-bonded enol tautomer. uoc.ac.in

A greener synthetic approach for tetraketones involves a tandem Knoevenagel condensation and Michael addition reaction between cyclic 1,3-diketones and various aldehydes. rsc.org This method is noteworthy for its use of water as a solvent, which also acts as a catalyst for the reaction via hydrogen bonding, thereby eliminating the need for other catalysts and simplifying the work-up procedure. rsc.org This environmentally friendly protocol has demonstrated high yields, ranging from 64% to 99%. rsc.org

Table 1: Synthesis of Unsaturated Tetraketones via Condensation Reactions

Reactants Condensation Type Key Findings Reference(s)
Terephthalaldehyde and Acetylacetone Claisen-Schmidt Formation of two distinct tetraketone products; existence of keto-enol tautomerism. tsijournals.comresearchgate.net
1,4-Phthaldehyde and various 1,3-dicarbonyls Claisen-Schmidt Formation of novel tetraketones with keto groups on olefinic linkages; products exist in enol form. uoc.ac.in
Cyclic 1,3-diketones and various aldehydes Knoevenagel/Michael Environmentally friendly synthesis in water; water acts as a catalyst; high yields (64-99%). rsc.org

Synthesis of Tetraaldehyde and Tetraketone Derivatives with Flexible Bridges

The synthesis of tetraaldehyde and tetraketone derivatives incorporating flexible ether bridges represents another important synthetic strategy, allowing for the creation of larger, more complex macromolecular structures. mdpi.orgnih.gov A key approach involves the reaction of ethene-1,1,2,2-tetra-yl-tetramethylene tetrabromide with hydroxy-functionalized aldehydes and ketones. mdpi.orgnih.govnih.gov

This synthetic route has been utilized to prepare a series of tetraaldehyde and tetraketone derivatives (2a-d). mdpi.orgnih.govresearchgate.net The general procedure involves refluxing the corresponding hydroxyketone or hydroxyaldehyde with potassium hydroxide in absolute ethanol to form the potassium salt. mdpi.org Subsequently, ethene-1,1,2,2-tetra-yl-tetramethylene tetrabromide is added to the reaction mixture, which is then refluxed for an extended period. mdpi.org This Williamson ether synthesis approach has proven to be highly selective for the desired tetrasubstituted products. researchgate.net

For example, the reaction with 4-hydroxyacetophenone yielded the corresponding tetraketone derivative. mdpi.org Similarly, reacting 4-hydroxybenzophenone (B119663) under these conditions produced another tetraketone derivative in a 64% yield. nih.gov The resulting solid products are typically purified by recrystallization from a solvent mixture such as DMF-ethyl alcohol. nih.gov

The molecular structures of these newly synthesized compounds have been rigorously identified using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS). mdpi.orgnih.gov In the IR spectra of the tetraaldehyde derivatives, a characteristic C-H stretching frequency for the aldehyde group was observed in the range of 2796-2894 cm⁻¹. researchgate.net The ¹H-NMR spectra of all derivatives showed the signals for the -O-CH₂- methylene groups. researchgate.net Furthermore, the crystal structure of one of the tetraketone derivatives, specifically 1,1′-(4,4′-(2-(1,3-bis(4-acetylphenoxy)propan-2-ylidene)propane-1,3-diyl)bis(oxy)bis(4,1-phenylene))diethanone (2a), has been determined by single-crystal X-ray diffraction, providing definitive structural proof. mdpi.orgnih.gov

Table 2: Synthesis of Tetraketone Derivatives with Flexible Bridges

Starting Hydroxy-Compound Reagent Product Type Yield Analytical Methods Reference(s)
4-Hydroxyacetophenone Ethene-1,1,2,2-tetra-yl-tetramethylene tetrabromide Tetraketone Not specified IR, ¹H-NMR, ¹³C-NMR, MS, X-ray (for 2a) mdpi.org
4-Hydroxybenzophenone Ethene-1,1,2,2-tetra-yl-tetramethylene tetrabromide Tetraketone 64% IR, ¹H-NMR, ¹³C-NMR, MS nih.gov
Hydroxyaldehydes Ethene-1,1,2,2-tetra-yl-tetramethylene tetrabromide Tetraaldehyde Good IR, ¹H-NMR, ¹³C-NMR, MS mdpi.orgresearchgate.net

Structural Elucidation and Spectroscopic Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool in the study of Tetraketone, 7, offering detailed insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the hydrogen and carbon framework of this compound.

¹H NMR: Proton NMR spectra provide information on the chemical environment of hydrogen atoms within the molecule. For one variant of this compound, the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) at 400 MHz, shows distinct signals. rsc.org These include a singlet at 8.67 ppm corresponding to four protons, a singlet at 7.55 ppm for twelve protons with a coupling constant of 8.0 Hz, a triplet at 7.48 ppm for six protons with a coupling constant of 7.4 Hz, and a triplet at 7.42 ppm for twelve protons with a coupling constant of 7.2 Hz. rsc.org Another study on a different derivative of this compound also utilized ¹H NMR for its characterization. fntg.jp

¹³C NMR: Carbon-13 NMR spectroscopy complements the proton data by mapping the carbon skeleton. The ¹³C NMR spectrum of a this compound derivative in CDCl₃ at 500 MHz reveals several key resonances at δ = 178.32, 146.34, 144.09, 141.19, 136.39, 135.07, 131.80, 130.66, 130.26, and 128.59 ppm. rsc.org Another analysis identified carbon signals at 44.3, 124.4, 126.2, 127.6, 128.5, 128.9, 132.9, 133.5, and 142.9 ppm. acs.org Further studies have also employed ¹³C NMR to confirm the structure of various this compound compounds. researchgate.netrudn.ru

¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
¹H8.67s-4H rsc.org
¹H7.55s8.012H rsc.org
¹H7.48t7.46H rsc.org
¹H7.42t7.212H rsc.org
¹³C178.32, 146.34, 144.09, 141.19, 136.39, 135.07, 131.80, 130.66, 130.26, 128.59--- rsc.org
¹³C44.3, 124.4, 126.2, 127.6, 128.5, 128.9, 132.9, 133.5, 142.9--- acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The presence of carbonyl groups is a defining feature of tetraketones. In one study, an IR absorption band at 1680 cm⁻¹ confirmed the presence of the ketone functionality. acs.org The characterization of various this compound compounds has been supported by IR spectroscopy data in several research efforts. rsc.orgresearchgate.netrudn.rukyoto-u.ac.jp

Infrared (IR) Spectroscopic Data for this compound
Absorption Band (cm⁻¹)Functional Group AssignmentReference
1680C=O (Ketone) acs.org

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) with techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) has been employed for precise mass determination.

For a specific derivative of this compound (C₅₂H₃₄NaO₄Si₂), the calculated mass-to-charge ratio (m/z) for the sodium adduct [M+Na]⁺ was 801.189, with the found value being 801.408. rsc.org Another analysis reported a molecular ion peak (M⁺) at an m/z of 574. acs.org Atmospheric pressure chemical ionization mass spectrometry (APCI MS) has also been used to confirm the molecular ion peak of a this compound derivative. kyoto-u.ac.jp Further structural confirmations have been achieved using mass spectrometry. rudn.ru

Mass Spectrometry Data for this compound Derivatives
IonCalculated m/zFound m/zTechniqueReference
[M+Na]⁺ (C₅₂H₃₄NaO₄Si₂)801.189801.408MALDI-ToF rsc.org
M⁺-574- acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. Studies have shown that the absorption bands of some tetraketones have approximately double the intensity of related diketones, which is consistent with the presence of two chromophoric units. The UV-Vis spectra of various this compound compounds have been recorded to understand their electronic properties. rudn.ru

Fluorescence spectroscopy investigates the emission of light from this compound after it has absorbed light. This technique provides insights into the excited state properties of the molecule. While specific fluorescence data for "this compound" is not detailed in the provided search results, the use of fluorescence spectroscopy has been mentioned in the broader context of characterizing related compounds. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Crystallographic Studies

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state. For a specific crystal of this compound, crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC 1997927). rsc.org The crystal was obtained by the evaporation of a chloroform (B151607) solution. rsc.org The unit cell parameters were determined to be a = 14.4193(9) Å, b = 15.3229(7) Å, and c = 18.2720(6) Å, with a wavelength of 1.54184 Å used for the measurement. rsc.org The bond precision for C-C bonds was found to be 0.0050 Å. rsc.org The use of X-ray diffraction has also been acknowledged in other studies involving tetraketones. researchgate.net

Crystallographic Data for this compound
ParameterValueReference
CCDC Number1997927 rsc.org
Crystal SystemNot specified rsc.org
Unit Cell Dimension a (Å)14.4193(9) rsc.org
Unit Cell Dimension b (Å)15.3229(7) rsc.org
Unit Cell Dimension c (Å)18.2720(6) rsc.org
Wavelength (Å)1.54184 rsc.org
Bond Precision C-C (Å)0.0050 rsc.org

X-ray Single-Crystal Diffraction for Molecular Geometry and Conformation

X-ray single-crystal diffraction stands as the definitive method for determining the molecular geometry and conformational details of crystalline solids. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's structure in the solid state.

In the study of tetraketone derivatives, X-ray diffraction has been successfully employed to confirm their molecular structures. For instance, the crystal structures of two tetraketone derivatives, 2,2'-((4-nitrophenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione) and 2,2'-((4-hydroxy-3-methoxy-5-nitrophenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione), have been determined. nih.govirb.hr These analyses revealed detailed information about the bond lengths and angles within the molecules, which were found to be in good agreement with theoretical values calculated using Density Functional Theory (DFT). nih.govirb.hr

Another study on a different tetraketone derivative, 1,1'-(4,4'-(2-(1,3-bis(4-acetylphenoxy)propan-2-ylidene)propane-1,3-diyl)bis(oxy)bis(4,1-phenylene)), provided a detailed crystal structure, showcasing the conformation of the molecule and the planarity of its benzene (B151609) rings. mdpi.commdpi.org The data obtained from such studies are crucial for understanding the steric and electronic properties of these compounds.

Below is a representative table of crystallographic data that can be obtained from such an analysis.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)10.1234(5)
b (Å)20.4567(10)
c (Å)12.5678(6)
α (°)90
β (°)105.123(2)
γ (°)90
Volume (ų)2500.0(2)
Z4

Note: The data in this table is illustrative and represents the type of information obtained from a single-crystal X-ray diffraction experiment.

Advanced Characterization for Catalytic Materials

The synthesis of tetraketones is often facilitated by the use of nanocatalysts, which offer advantages such as high efficiency, reusability, and environmentally benign reaction conditions. jsynthchem.com The morphology and crystalline structure of these nanocatalysts are critical to their catalytic activity and are characterized using advanced microscopy and diffraction techniques.

Transmission Electron Microscopy (TEM) for Nanocatalyst Morphology

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the size, shape, and dispersion of nanoparticles. In the context of catalysts used for tetraketone synthesis, TEM provides direct evidence of the catalyst's morphology at the nanoscale.

For example, in the synthesis of tetraketones using a ZnO nanocatalyst, TEM images revealed that the nanoparticles were granular in nature with a size of approximately 17 nm. jsynthchem.com Similarly, for Ag/TiO2 nanocomposites used as catalysts, TEM confirmed the crystalline nature of the nanocomposites with a size range of 20 to 25 nm. bohrium.com Another study on a magnetically reusable nanocatalyst, Fe3O4@SiO2@Ni–Zn–Fe layered double hydroxide (B78521) (LDH), also utilized TEM to characterize its core-shell structure. rsc.org

The following table summarizes typical morphological data obtained from TEM analysis of nanocatalysts used in tetraketone synthesis.

CatalystMorphologyParticle Size (nm)
ZnO NanoparticlesGranular~17
Ag/TiO2 NanocompositesNearly semi-spherical20-25
Fe3O4@SiO2@Ni–Zn–Fe LDHCore-shellNot specified

X-ray Diffraction (XRD) for Crystalline Structure of Catalysts

X-ray Diffraction (XRD) is a primary tool for determining the crystalline structure and phase composition of catalytic materials. The XRD pattern of a catalyst provides a fingerprint of its crystalline phases, allowing for the identification of the material and an estimation of the crystallite size.

In the preparation of ZnO nanocatalysts for tetraketone synthesis, the XRD pattern confirmed the formation of the zincite phase of ZnO, and the Scherrer equation was used to estimate the approximate particle size to be around 30 nm. jsynthchem.com For Ag/TiO2 nanocomposites, XRD analysis showed a crystalline anatase phase of TiO2 integrated with silver nanoparticles. bohrium.com The XRD patterns of a Fe3O4@SiO2@Ni–Zn–Fe LDH catalyst were also used to confirm its structure. rsc.org

The table below presents representative XRD data for a nanocatalyst.

CatalystCrystalline Phase(s)Key 2θ Peaks (°)
ZnO NanoparticlesZincite31.8, 34.4, 36.3, 47.5, 56.6
Ag/TiO2 NanocompositesAnatase TiO2, Ag25.3 (Anatase), 38.1 (Ag)
Fe3O4@SiO2@Ni–Zn–Fe LDHMagnetite, LDHPeaks corresponding to both phases

Theoretical and Computational Chemistry Investigations

Electronic Structure and Quantum Chemical Analysis

Quantum chemical methods are central to elucidating the fundamental electronic properties of molecules. openaccessjournals.com These approaches solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule, providing a detailed picture of its structure and energetic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. openaccessjournals.com It is widely employed to determine optimized molecular geometries and other electronic properties. In studies of tetraketone derivatives, DFT calculations have been successfully used to analyze molecular geometry. researchgate.net

For instance, research on compounds like 2,2'-((4-nitrophenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione) and 2,2'-((4-hydroxy-3-methoxy-5-nitrophenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione) involved geometry optimization using DFT with various basis sets, including 6-31G(d), 6-31G**, and 6-31+G. researchgate.net These calculations provide data on bond lengths and angles in the gaseous phase, which can then be compared with experimental data to validate the theoretical model. researchgate.net

Table 1: Illustrative DFT Basis Sets Used in Tetraketone Research This table is interactive. You can sort and filter the data.

Basis Set Description Application Example
6-31G(d)* A split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. Geometry optimization of tetraketone derivatives researchgate.net
6-31G ** Adds polarization functions to hydrogen atoms as well. Geometry optimization of tetraketone derivatives researchgate.net

| 6-31+G * | Includes diffuse functions on heavy atoms to better describe weakly bound electrons. | Geometry optimization of tetraketone derivatives researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. ossila.comschrodinger.com A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com

DFT calculations are commonly used to determine the energies of these frontier orbitals. schrodinger.com For example, in a study of two different tetraketone derivatives, the HOMO-LUMO energy gaps were calculated to predict their relative stability. researchgate.net The derivative 2,2'-((4-nitrophenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione) was found to have a calculated energy gap of 4.60 eV, while 2,2'-((4-hydroxy-3-methoxy-5-nitrophenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione) had a smaller gap of 3.73 eV. researchgate.net This suggests that the former compound is chemically more stable than the latter. researchgate.net

Table 2: Calculated HOMO-LUMO Energy Gaps for Example Tetraketone Derivatives This table is interactive. You can sort and filter the data.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Predicted Stability
2,2'-((4-nitrophenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione) Not specified Not specified 4.60 More Stable researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dntb.gov.ua The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). While specific MEP studies on "Tetraketone, 7" are not detailed in the provided results, this analysis is a standard component of computational studies on complex organic molecules to understand their interaction sites. dntb.gov.uaresearchgate.net

HOMO-LUMO Energy Gap Analysis and Chemical Stability Prediction

Prediction of Spectroscopic and Optoelectronic Properties

Computational methods are also instrumental in predicting how molecules interact with light, which is fundamental to their potential use in optoelectronic applications.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. mdpi.comfaccts.de It is a primary method for predicting the electronic absorption spectra (like UV-Vis spectra) of compounds. mdpi.comscirp.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths. scirp.org This technique has been applied to various complex molecules, including tetraketone-like structures, to understand their optical properties. scirp.org For instance, studies on related dye molecules use TD-DFT to correlate structural features with their absorption spectra. researchgate.net

A crucial step in computational research is the validation of theoretical models against experimental data. For molecular structures, calculated geometric parameters such as bond lengths and angles obtained from DFT are compared with data from X-ray crystallography. researchgate.net In the case of the tetraketone derivatives previously mentioned, the calculated bond lengths and angles were found to be in very good agreement with the experimental values determined by single-crystal X-ray diffraction, confirming the accuracy of the chosen DFT method and basis sets. researchgate.net Similarly, theoretical UV-Vis spectra calculated via TD-DFT are often compared with experimentally measured spectra to verify the predictive power of the computational approach. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Values

Conformational Analysis and Energy Minimization Studies (e.g., Semi-empirical AM1)

The spatial arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For complex molecules such as tetraketones, computational methods are invaluable for exploring the potential energy surface and identifying stable conformers. Conformational analysis helps in understanding molecular flexibility, stability, and potential interactions with other molecules. lumenlearning.com Semi-empirical methods, like Austin Model 1 (AM1), provide a computationally efficient means to study large molecules by simplifying or omitting certain complex calculations inherent in ab initio methods, while still providing valuable energetic and structural insights. bigchem.euuni-muenchen.de

A notable example of conformational analysis on a tetraketone involves cyclotetraveratrylene (CTTV) tetraketone. luc.edu Experimental analysis via a single-crystal X-ray structure revealed that this molecule adopts a "barrel" conformation with S4 symmetry. luc.edu However, theoretical investigations using semi-empirical AM1 calculations provided a more nuanced understanding of its conformational landscape. luc.edu

The AM1 calculations initiated from the crystal structure coordinates confirmed that the S4 "barrel" conformer is a stable structure. luc.edu Interestingly, the calculations also identified a "boat" conformer which was found to be lower in energy. luc.edu The energy difference between these two key conformations was calculated to be significant, indicating a clear preference for the boat form in the gas phase. luc.edu

To further explore the conformational possibilities, calculations were also started from a hypothetical "crown" (bowl-shaped) conformer. luc.edu This minimization, however, led to the more stable boat conformer, suggesting that the crown conformation is not a low-energy minimum on the potential energy surface for this particular tetraketone. luc.edu These computational findings highlight the dynamic nature of the molecule in solution, where an equilibrium between different conformations may exist, in contrast to the single conformation observed in the solid crystalline state. luc.edu

The table below summarizes the key findings from the semi-empirical AM1 calculations on the CTTV tetraketone conformers.

ConformerRelative Energy (kcal/mol)Calculated Dipole Moment (Debye)Key Structural Feature
Boat 0.007.40Two veratrole rings are π-stacked.
Barrel (S4) 3.030.06Conformation observed in crystal structure.

Data sourced from semi-empirical AM1 calculations. The boat conformer is used as the reference energy level. luc.edu

These studies underscore the power of combining experimental data with theoretical calculations. While X-ray crystallography provides a precise snapshot of a molecule in the solid state, computational methods like AM1 are essential for exploring the full range of accessible conformations and their relative stabilities, which are critical for understanding the molecule's behavior in other environments. luc.edu

Quantitative Structure-Activity Relationship (QSAR) and Molecular Design Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iosrjournals.org By identifying key molecular descriptors—physicochemical properties derived from the molecular structure—QSAR models can predict the activity of new, unsynthesized compounds. iosrjournals.orgchemrj.org This approach is a cornerstone of modern drug discovery and molecular design, enabling the rational design of more potent and specific molecules. mdpi.com

Tetraketone derivatives have been the subject of QSAR and molecular design studies, particularly in the context of developing enzyme inhibitors. jacsdirectory.comresearchgate.net For instance, several studies have focused on designing tetraketone analogs as inhibitors of tyrosinase, an enzyme involved in pigmentation. jacsdirectory.comnih.gov These studies often employ a combination of QSAR modeling and molecular docking to understand the interactions between the tetraketone inhibitors and the enzyme's active site. chemrj.orgjacsdirectory.comresearchgate.net

In a typical QSAR study involving tetraketones, a dataset of compounds with known inhibitory activities is first established. researchgate.net The three-dimensional structures of these molecules are optimized using computational chemistry software, and a wide range of molecular descriptors are calculated. chemrj.org These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), thermodynamic (e.g., heat of formation), or topological, among others. researchgate.net

Statistical methods, such as genetic algorithm-multiple linear regression (GA-MLR), are then used to select the most relevant descriptors and build a predictive QSAR model. chemrj.orgresearchgate.net For a series of tetraketone and benzyl-benzoate derivatives acting as protein tyrosine kinase (EGFR) inhibitors, a QSAR model indicated that descriptors related to ionization potential and electronegativity at different positions were influential in determining the anti-tyrosine activity. researchgate.net

The insights gained from QSAR models are instrumental in molecular design. The models, often visualized through contour maps in 3D-QSAR approaches like CoMFA and CoMSIA, can highlight regions of the molecule where modifications are likely to enhance or diminish activity. nih.govnih.gov For example, a QSAR model might suggest that adding an electron-donating group at a specific position could improve binding affinity. mdpi.com Based on these predictions, new derivatives can be designed with potentially enhanced therapeutic properties. chemrj.orgresearchgate.net These newly designed compounds are then often evaluated in silico using molecular docking simulations to predict their binding mode and affinity with the target protein before undertaking chemical synthesis. mdpi.comjacsdirectory.com

The table below presents a conceptual summary of descriptors that could be used in a QSAR study of tetraketone derivatives, based on general principles of the methodology.

Descriptor ClassExample DescriptorsPotential Influence on Activity
Electronic Atomic Partial Charges, HOMO/LUMO Energies, Dipole MomentGoverns electrostatic interactions, hydrogen bonding capability, and chemical reactivity. researchgate.netresearchgate.net
Steric/Geometric Molecular Weight, Molar Refractivity, Surface Area, VolumeInfluences how the molecule fits into a binding site and the potential for steric clashes. chemrj.org
Thermodynamic Heat of Formation, Total EnergyRelates to the intrinsic stability of the molecule. chemrj.org
Topological Connectivity Indices, Shape IndicesEncodes information about molecular size, shape, and branching.

This systematic approach of QSAR and molecular design allows for the efficient exploration of chemical space and the focused development of novel tetraketone compounds with desired biological activities. researchgate.netnih.gov

Coordination Chemistry and Supramolecular Interactions

Metal Complexation with Tetraketone Ligands

Tetraketones function as polydentate ligands, capable of coordinating to metal centers through their oxygen donor atoms. This interaction leads to the formation of metal-tetraketone complexes with diverse structures and properties.

The way a tetraketone ligand binds to a metal ion is referred to as its linkage or coordination mode. Tetraketones can exhibit several coordination modes, depending on the specific structure of the ligand and the nature of the metal ion. Research on unsaturated tetraketones has demonstrated both neutral bidentate and dibasic tetradentate coordination. researchgate.net In neutral bidentate coordination, two of the ketone's carbonyl groups bind to a single metal center, while the ligand remains neutral. tsijournals.com In dibasic tetradentate coordination, the ligand is deprotonated and all four carbonyl oxygen atoms coordinate, often bridging two metal centers to form dinuclear complexes. researchgate.net

The coordination geometry of the resulting complex describes the three-dimensional arrangement of the ligands around the central metal ion. This geometry is determined by the metal's coordination number (the number of ligand donor atoms bonded to it) and electronic configuration. csbsju.edu For instance, certain nickel(II) dinuclear complexes with tetraketonate ligands have been shown to feature a unique combination where one nickel center adopts a square planar geometry while the other is octahedral within the same molecule. oup.com The most common coordination numbers for transition metals are 4, 5, and 6, leading to geometries such as tetrahedral, square planar, trigonal bipyramidal, and octahedral. csbsju.edu Seven-coordinate complexes, while less common for transition metals, are frequently observed for larger ions like lanthanides and actinides. libretexts.orglibretexts.org

Table 1: Examples of Coordination in Metal-Tetraketone Complexes

Metal IonLigand TypeCoordination ModeObserved GeometrySource
Nickel(II)Tetraketonate (tae)Dinuclear BridgingSquare Planar & Octahedral oup.com
Nickel(II), Copper(II)Unsaturated Tetraketone (L)Neutral BidentateNot Specified researchgate.nettsijournals.com
Nickel(II), Copper(II)Unsaturated Tetraketone (H₂L)Dibasic TetradentateNot Specified researchgate.net

When a polydentate ligand like a tetraketone binds to a metal ion, it forms one or more ring structures known as chelate rings. openmedscience.comscribd.com The formation of these rings leads to a significant increase in the thermodynamic stability of the complex compared to analogous complexes formed with monodentate ligands (ligands that bind at only one point). libretexts.org This enhanced stability is known as the chelate effect. openmedscience.comlibretexts.org The effect is primarily driven by a favorable increase in entropy; the reaction of a metal ion with one polydentate ligand releases multiple solvent or other monodentate ligands, increasing the total number of independent species in the system. scribd.comlibretexts.org

The stability of chelate complexes is influenced by several factors, including the number and size of the chelate rings. scribd.comshivajichk.ac.in Complexes with five- or six-membered chelate rings generally exhibit the greatest stability due to minimal ring strain. scribd.comshivajichk.ac.in In the case of tetraketone complexes with uranium, the chelate effect has been shown to remarkably enhance the stability of the reduced form of the metal center. acs.org For example, the U(IV) complex with a tetraketone ligand is stable during electrochemical cycling, a stark contrast to the instability of the corresponding complex with the monodentate ligand acetylacetone (B45752), U(acac)₄. acs.org

The enhanced stability and improved electron-transfer kinetics of uranium-tetraketone complexes make them highly promising candidates for use in advanced energy storage systems. acs.org Specifically, they have been investigated as active materials for high-efficiency, all-uranium redox-flow batteries. acs.orgaesj.netresearchmap.jp A redox-flow battery is a type of electrochemical cell where chemical energy is provided by two chemical components dissolved in liquids and pumped through the system.

In an effort to improve the performance of uranium-based redox couples for battery applications, research has focused on the dimerization of acetylacetone to form tetraketones. acs.org This modification introduces a significant chelate effect, which improves the kinetics of electron transfer and enhances the stability of the uranium complexes. acs.org Studies have confirmed that uranium(IV) β-diketone complexes, a class that includes tetraketones, are suitable as active materials, particularly for the negative electrolyte in a redox-flow battery. acs.orgaesj.net The use of these tetraketone ligands leads to a notable improvement in the redox kinetics, making them eminently suitable for the development of efficient power storage solutions. acs.orgresearchgate.net

Lanthanide ions (such as Europium, Eu³⁺, and Terbium, Tb³⁺) are known for their unique photophysical properties, including sharp, long-lived luminescence. However, their direct excitation is often inefficient. This limitation can be overcome by using organic ligands that act as "antennae," absorbing light and transferring the energy to the lanthanide ion, which then emits light.

Tetraketone derivatives, particularly those incorporated into larger macrocyclic structures like calixarenes, have been successfully used for the complexation of lanthanide ions to create luminescent materials. dntb.gov.uaresearchgate.net For example, calix researcher.lifearene tetraketone derivatives can form complexes with Eu³⁺ and Tb³⁺. dntb.gov.ua In these systems, the organic framework sensitizes the lanthanide ion's emission. researchgate.net The coordination environment around the lanthanide ion is crucial, as it significantly modulates the luminescence properties. unisa.edu.au Studies on Eu³⁺ and Tb³⁺ complexes with salicylaldimine-appended calixarenes have shown intense red and green luminescence, respectively, demonstrating the effectiveness of these ligand systems for creating highly efficient light-emitting materials. researchgate.net

Application in Redox-Flow Battery Systems (e.g., Uranium Complexes)

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry is a branch of supramolecular chemistry that studies complexes composed of a larger "host" molecule enclosing a smaller "guest" molecule or ion. wikipedia.org These interactions are held together by non-covalent forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org The ability of a host to selectively bind a specific guest is known as molecular recognition. wikipedia.orgnih.gov

Certain tetraketone derivatives, such as those of p-tert-butyldihomooxacalix researcher.lifearene, act as effective hosts for a variety of metal cations. tandfonline.com Their pre-organized, cone-shaped cavity, lined with phenoxy and carbonyl oxygen atoms, is well-suited for capturing guest cations. tandfonline.comresearchgate.net The binding properties of these tetraketone hosts have been established through extraction studies, stability constant measurements, and NMR spectrometry. tandfonline.comresearchgate.net

These hosts exhibit notable selectivity. tandfonline.comresearchgate.net When interacting with alkali metal cations, p-tert-butyldihomooxacalix researcher.lifearene tetraketone derivatives show a preference for potassium (K⁺) and sodium (Na⁺). tandfonline.comresearchgate.net For alkaline earth metal cations, they display a strong peak selectivity for barium (Ba²⁺) in extraction experiments, and a broader, plateau-like selectivity for calcium (Ca²⁺), strontium (Sr²⁺), and barium (Ba²⁺) in complexation studies. tandfonline.comresearchgate.net The specific substituents on the ketone function can fine-tune these binding properties. tandfonline.com Further studies have shown that these tetraketone hosts also have a high affinity for heavy metal cations, with particular selectivity for silver (Ag⁺) and lead (Pb²⁺). researcher.life

Table 2: Cation Binding Selectivity of p-tert-butyldihomooxacalix researcher.lifearene Tetraketone Derivatives

Cation GroupSelectivity ProfileSpecific CationsSource
Alkali MetalsPlateau selectivity for K⁺ and Na⁺Na⁺, K⁺ tandfonline.comresearchgate.netresearchgate.net
Alkaline Earth MetalsPeak selectivity for Ba²⁺ (in extraction)Ba²⁺ tandfonline.comresearchgate.netresearchgate.net
Alkaline Earth MetalsPlateau selectivity for Ca²⁺, Sr²⁺, Ba²⁺ (in complexation)Ca²⁺, Sr²⁺, Ba²⁺ tandfonline.comresearchgate.netresearchgate.net
Heavy MetalsHigh affinity and selectivityAg⁺, Pb²⁺ researcher.life

Understanding Binding Mechanisms and Supramolecular Assembly

The functionality of tetraketone derivatives is deeply rooted in their capacity to form coordinate bonds and participate in the spontaneous organization of supramolecular structures. The carbonyl groups are primary sites for interaction, capable of acting as ligands for metal ions. Research into analogous tetraketone systems demonstrates their ability to engage in neutral bidentate or dibasic tetradentate coordination with metal centers like Ni(II) and Cu(II). researchgate.net The existence of the molecule in either a tetraketo or an intramolecularly hydrogen-bonded enol form significantly influences its coordination behavior. researchgate.net

Binding mechanisms are not limited to metal coordination. Molecular docking studies on tetraketone derivatives reveal the importance of hydrophobic interactions and hydrogen bonding in their association with other molecules, such as protein active sites. chemrj.orgjacsdirectory.com These non-covalent interactions are fundamental to the process of supramolecular assembly, where individual molecules organize into larger, well-defined architectures. researchgate.net For instance, on metal surfaces like Ag(111), tetraketone molecules can self-assemble into densely packed islands or intermix with other molecules, such as tetraamines, to form regular bimolecular assemblies. tum.de This assembly is a precursor to forming more complex nanostructures through subsequent reactions. tum.de The process can also be guided by metal coordination, leading to the formation of structures like two-dimensional sheets or cylindrical assemblies. researchgate.net

Table 1: Binding and Assembly Characteristics of Tetraketone Systems

Interaction Type Description Key Molecular Features Resulting Structure
Metal Coordination Acts as a bidentate or tetradentate ligand, binding to metal ions. researchgate.nettsijournals.com Multiple carbonyl (keto) groups. tsijournals.com Metal-organic complexes. researchgate.nettsijournals.com
Hydrogen Bonding Forms hydrogen bonds, particularly in its enol form or with specific residues in biological systems. jacsdirectory.comnih.gov Enolic protons, carbonyl oxygen atoms. researchgate.netnih.gov Stabilized conformations, enzyme-inhibitor complexes. jacsdirectory.com
Hydrophobic Interactions Non-polar regions of the molecule interact favorably with other hydrophobic groups. chemrj.orgjacsdirectory.com Cyclohexane rings, aromatic moieties. chemrj.orgjacsdirectory.com Receptor-ligand binding, molecular aggregation. jacsdirectory.com

| Supramolecular Assembly | Spontaneous organization into ordered structures driven by non-covalent forces. researchgate.nettum.de | Planar structure, functional groups capable of intermolecular interactions. tum.de | Monolayers, bimolecular assemblies, 2D nanostructures. tum.de |

Integration into Advanced Functional Materials Research

The electronic and structural properties of Tetraketone, 7 and related compounds make them valuable building blocks in materials science, particularly for creating materials with tailored optical, electronic, and structural characteristics.

Design of Optoelectronic Materials

Tetraketone derivatives are increasingly recognized as important precursors for organic optoelectronic materials. researchgate.netresearchgate.net Their utility stems from their conjugated electronic structure, which can be chemically modified to tune properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The condensation of tetraketones with other molecules, such as diamines, can produce larger, more complex conjugated systems like azaacenes. acs.org

These resulting materials often exhibit interesting photophysical properties. For example, azulene-based polycyclic hydrocarbons synthesized from tetraketone precursors have been investigated as potential near-infrared absorbers and components for organic electronic devices. researchgate.net Similarly, V-shaped azaacenes derived from a custom-designed tetraketone building block have been synthesized and their optical and electronic properties studied, highlighting the modularity of this approach for creating new functional materials. acs.org The calculated absorption values for some tetraketone-derived compounds are predicted to fall within the 330-643 nm range, underscoring their potential in optoelectronics. researchgate.net

Table 2: Tetraketone Derivatives in Optoelectronic Material Design

Derivative Class Synthetic Precursor Key Properties Potential Application
Azaacenes Tetraketone building blocks, diamines. acs.org Tunable optical and electronic properties. acs.org Organic functional materials. acs.org
Azulene-based Hydrocarbons Cyclic ketone derived from 4-methylazulene. researchgate.net Near-infrared absorption, reversible reduction processes. researchgate.net Organic optoelectronic devices. researchgate.net

| Pyrene-fused Pyrazaacenes | Tetraketone and tetraamine (B13775644) molecules. tum.deresearchgate.net | Tailorable energy gaps, charge transport properties. researchgate.net | Molecular wires, light-emitting materials. researchgate.net |

Building Blocks for Supramolecular Architectures and Nanostructures

The defined geometry and reactive functional groups of tetraketones make them ideal molecular building blocks for the bottom-up construction of complex supramolecular architectures and nanostructures. tum.de Researchers have demonstrated that tetraketones can be used to fabricate highly ordered, one-dimensional (1D) and two-dimensional (2D) nanostructures on surfaces. tum.de

A key strategy involves the on-surface synthesis where tetraketone and tetraamine molecules are deposited on a metal substrate, such as silver. tum.de Upon thermal annealing, these precursor molecules react to form oligomers and one-dimensional conjugated nanostructures through imine formation. tum.de This approach allows for a high degree of control over the resulting architecture at the molecular level. Beyond surface science, tetraketones are used to synthesize larger, discrete molecules that are themselves nanostructures, such as peripentacenetetraketone, a precursor to extended polycyclic aromatic hydrocarbons. dokumen.pub Furthermore, the stepwise functionalization of masked tetraketones and subsequent metal coordination can lead to the formation of 2D sheet-like structures. researchgate.net

Table 3: Supramolecular Architectures from Tetraketone Building Blocks

Architecture Type Precursors Assembly Method Reference
1D Nanostructures Tetraketone, Tetraamine On-surface synthesis via thermal annealing on Ag(111) tum.de
2D Bimolecular Assemblies Tetraketone, Tetraamine Self-assembly on Ag(111) at room temperature tum.de
2D Sheet-like Structures Isopyrazole-masked tetraketone Stepwise functionalization and metal coordination researchgate.net
V-Shaped Azaacenes 9,10-Diethyl-9,10-ethenoanthracene-2,3,6,7(9H,10H)-tetraone, Diamines Condensation reaction acs.org

| Peripentacenetetraketone | Oxidative cyclodehydrogenation of precursor | Multi-step organic synthesis | dokumen.pub |

Chemical Reactivity and Transformations As Precursors

Synthesis of Complex Heterocyclic Scaffolds

Tetraketone, 7 and its derivatives are pivotal starting materials for the synthesis of a wide array of heterocyclic compounds. dergipark.org.tr Their utility stems from the presence of multiple carbonyl and enolic functionalities that can readily participate in condensation and cyclization reactions.

Acridinedione and Xanthenedione Derivatives

One of the most prominent applications of this compound is in the synthesis of acridinedione and xanthenedione derivatives. These compounds are of significant interest due to their fluorescent properties, making them potential materials for electroluminescent devices and laser dyes. azom.comtandfonline.com

The synthesis of acridinediones is typically achieved through the reaction of tetraketones with aqueous ammonia (B1221849) or various amines. azom.comarkat-usa.org The reaction can be catalyzed by substances like phosphorus pentoxide (P2O5) in ethanol (B145695) or conducted in boiling acetic acid to improve yields. azom.comarkat-usa.org Microwave-assisted synthesis has emerged as a rapid and high-yielding method, often providing acridinedione derivatives in yields of 80-90% within minutes. azom.com For instance, the reaction of various tetraketones with excess ammonium (B1175870) acetate (B1210297) or amines in acetic acid under microwave irradiation for 2-4 minutes affords the corresponding acridinediones in high yields. azom.com

Xanthenedione derivatives can also be synthesized from tetraketones. The intramolecular cyclization of tetraketones, often acid-catalyzed, leads to the formation of the xanthene core. researchgate.net For example, the reaction of benzaldehyde (B42025) and dimedone in the presence of 30 mol% BF3-Et2O in refluxing THF can yield a mixture of the corresponding tetraketone and its xanthenedione derivative. A selective and efficient synthesis of xanthenediones from tetraketones can be achieved using a ZnO nanorod-decorated graphene oxide (GO/ZnO) nanocomposite as a catalyst under solvent-free conditions. rsc.orgrsc.orgorcid.org

The table below summarizes the synthesis of various acridinedione derivatives from tetraketones, highlighting the different reaction conditions and resulting yields.

Precursor (Tetraketone)ReagentCatalyst/ConditionsProductYield (%)Reference
Tetraketone (1)Ammonium Acetate/AminesMicrowave, Acetic AcidAcridinediones (2a-i)80-90 azom.com
Tetraketone (1a-c)p-NitroanilineP2O5, Ethanol10-(4-nitrophenyl)-acridinediones (2a-c)Moderate arkat-usa.org
Tetraketone (1d)Various AminesAcetic Acid, Reflux9-(4-hydroxy-3-methoxyphenyl)-acridinediones (9a-f)Not Specified researchgate.net
Tetraketone (1a,c)p-AminophenolNot SpecifiedAcridinedione (10a,b)Not Specified researchgate.net

Thiaxanthenes and Related Structures

In addition to oxygen and nitrogen-containing heterocycles, this compound can serve as a precursor for sulfur-containing analogues like thiaxanthenes. dergipark.org.tr The synthesis of these compounds generally involves the reaction of a tetraketone with a sulfur source, leading to the formation of the thiapyran ring system. For example, heating an aldehydo-diphenyl sulphide in concentrated sulfuric acid can produce a thiaxanthene derivative. wits.ac.za

Pyrene-Fused Pyrazaacenes and Other Polycyclic Aromatic Hydrocarbons

The reactivity of tetraketones extends to the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), such as pyrene-fused pyrazaacenes (PPAs). These materials are investigated for their potential in organic electronics. worktribe.comworktribe.com The synthesis of PPAs can be achieved through the cyclocondensation reaction of a tetraketone intermediate with a tetraamine (B13775644) on a metal surface, such as silver (Ag), under ultrahigh vacuum conditions. worktribe.comnih.govtum.de The choice of the metal substrate plays a crucial role in the reaction's efficiency. worktribe.comnih.gov For instance, the Ag(111) surface has been shown to promote the formation of PPA-based oligomers. worktribe.comnih.govtum.de

Furthermore, tetraketone derivatives of pyrene (B120774) can be used to synthesize other complex pyrene-fused N-heteroacenes. nih.gov For example, the condensation of a tert-butyl pyrene tetraketone with a diamine derivative can lead to the formation of three-dimensional pyrene-fused N-heteroacenes. nih.gov

Chromene Derivatives

This compound and its precursors, 1,3-dicarbonyl compounds, are also utilized in the synthesis of chromene derivatives. researchgate.net These reactions often proceed through a one-pot, multi-component reaction (3MCRs) involving an aryl aldehyde, an active methylene (B1212753) compound (like ethyl acetoacetate), and a 1,3-cyclohexanedione (B196179) derivative. researchgate.net Phosphate-based organic salt catalysts have been reported to be effective in promoting the synthesis of chromene derivatives under environmentally friendly conditions. researchgate.net Another approach involves the base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones to furnish 3-arylsulfonyl-4H-chromene derivatives. beilstein-journals.org

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions of tetraketones are key transformations that lead to the formation of various cyclic and rearranged products. These processes are often triggered by acid or base catalysis or by thermal conditions.

A notable example is the intramolecular twofold aldol (B89426) condensation of an aliphatic tetraketone, which can lead to the formation of a bicyclic diol with a bowl-shaped structure. oup.comoup.com This reaction proceeds through the formation of five-membered rings in a stereospecific manner. oup.com

Furthermore, certain tetraketone derivatives can undergo significant rearrangement reactions. For instance, the tetraketone of cyclotetraveratrylene (CTTV), a 12-membered ring, can rearrange under acidic conditions at elevated temperatures to yield a highly symmetric spirobi[anthracene]-dione derivative through a process involving decarboxylation. luc.edu Another rearrangement observed with CTTV tetraketone under basic oxidation conditions leads to an isomeric bis-spiro lactone, resulting from a trans-annular attack. luc.edu The Favorskii rearrangement, a base-catalyzed process, is another important rearrangement that can occur in α-haloketones, which can be conceptually related to derivatives of tetraketones. etsu.edu

An environmentally benign approach for synthesizing bioactive tetraketones involves the Meinwald rearrangement of epoxides with cyclic-1,3-diketones in the presence of an Fe-zeolite catalyst. rsc.orgresearchgate.net This method can be performed under both batch and continuous flow conditions. rsc.org

Mechanistic Pathways of Cascade Reactions

This compound and its precursors are excellent substrates for cascade reactions, also known as domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. azom.comarkat-usa.org20.210.105rsc.org These reactions are highly efficient for building molecular complexity from simple starting materials.

The formation of tetraketones from aldehydes and 1,3-dicarbonyl compounds is itself a cascade process, typically involving a Knoevenagel condensation followed by a Michael addition. researchgate.netresearchgate.net The mechanism for the synthesis of tetraketones catalyzed by a GO/ZnO nanocomposite involves the activation of the aldehyde by the Lewis acidic sites of the catalyst, followed by nucleophilic attack from the enol form of the 1,3-dicarbonyl compound (Knoevenagel condensation). This is followed by a Michael addition of a second molecule of the dicarbonyl compound to the resulting α,β-unsaturated ketone. rsc.org

The subsequent transformation of tetraketones into heterocyclic scaffolds like acridinediones and xanthenediones also proceeds through cascade pathways. For the synthesis of acridinediones, the initial step is the formation of an enamine from the reaction of the tetraketone with an amine, followed by an intramolecular cyclization and subsequent dehydration to form the final product. azom.comarkat-usa.org

Cascade reactions can also be initiated by radicals. For example, a visible-light-promoted protocol for the synthesis of trifluoromethylated dihydropyrido[1,2-a]indolones proceeds through a radical cascade cyclization initiated by the homolysis of Umemoto's reagent. beilstein-journals.org Palladium-catalyzed cascade reactions, involving steps like oxidative addition, carbopalladation, and termination, are powerful tools for constructing complex polycyclic systems. rsc.org

Enzyme-mediated cascade reactions are also prevalent in biosynthesis and can be categorized based on their mechanism, including nucleophilic, electrophilic, pericyclic, and radical-based pathways. nih.gov These enzymatic cascades provide inspiration for the design of synthetic cascade reactions.

The table below outlines the key steps in some of the cascade reactions involving tetraketones.

Reaction TypeInitial StepIntermediate StepsFinal ProductReference
Tetraketone SynthesisKnoevenagel CondensationMichael AdditionTetraketone researchgate.netrsc.org
Acridinedione SynthesisEnamine FormationIntramolecular Cyclization, DehydrationAcridinedione azom.comarkat-usa.org
Prins/Friedel-Crafts CyclizationPrins CyclizationFormation of Benzyl Carbenium Ion, Friedel-Crafts Alkylation4-aryltetralin-2-ol beilstein-journals.org
Radical Cascade CyclizationHomolysis and Radical AdditionIntramolecular Cyclization, Oxidation, DeprotonationTrifluoromethylated heterocycle beilstein-journals.org

Research Significance and Future Directions

Advancements in Organic Synthesis Methodologies

The synthesis of tetraketones has evolved significantly, moving from traditional methods to more efficient and environmentally benign protocols. The primary route involves a tandem Knoevenagel condensation of an aromatic aldehyde with a 1,3-dicarbonyl compound, such as dimedone, followed by a Michael addition. irb.hrrsc.org

Recent advancements have focused on improving this process through novel catalytic systems and reaction conditions:

Green Chemistry Approaches : A major thrust has been the replacement of volatile organic solvents with water. rsc.orgresearchgate.net Remarkably, some of the most effective and simple procedures proceed in water without any catalyst, where the solvent itself is believed to facilitate the reaction through hydrogen bonding. rsc.org

Heterogeneous Catalysis : To improve catalyst recovery and reusability, various solid catalysts have been developed. These include natural phosphate, which has proven to be an efficient and eco-friendly catalyst in aqueous media. researchgate.net Nanoparticle catalysts, such as zinc oxide (ZnO) and aluminum hydroxide (B78521) (Al(OH)₃), have been employed to afford high yields of tetraketones under mild conditions. researchgate.netjsynthchem.combenthamdirect.com ZnO nanorod-decorated graphene oxide has also been introduced as a highly efficient and recoverable nanocatalyst. rsc.org

Homogeneous and Organocatalysis : While heterogeneous systems are preferred for ease of separation, various homogeneous catalysts remain in use. Catalysts like boric acid have been used in conjunction with ultrasound to promote the reaction. tandfonline.com Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) functionalized on cellulose (B213188) nanofibers have demonstrated high efficacy in aqueous synthesis. orientjchem.org

Alternative Energy Sources : Microwave irradiation and ultrasound have been utilized to accelerate reaction times and improve yields, aligning with the principles of green chemistry. tandfonline.com

Solvent-Free Conditions : Methods using catalysts like Yb(OTf)₃-SiO₂ have been developed to run under solvent-free conditions, further reducing environmental impact.

Catalyst/SystemSolventConditionsYield RangeReference
None (Catalyst-Free)WaterReflux64-99% rsc.org
Natural PhosphateWater-90-100% researchgate.net
Al(OH)₃Water80°CHigh researchgate.netbenthamdirect.com
ZnO NanoparticlesWater90°C / UltrasonicHigh jsynthchem.com
Yb(OTf)₃-SiO₂Solvent-Free-73-88%
Boric Acid / Ultrasound-UltrasoundHigh tandfonline.com
GO/ZnO NanocompositeWaterRefluxGood to Excellent rsc.org

Contributions to Fundamental Chemical Principles

The study of tetraketones has provided significant insights into core concepts of chemical structure and reactivity.

Tautomerism and Hydrogen Bonding : One of the most important structural features of these compounds is their existence predominantly as the dienol tautomer, rather than the tetraketo form. irb.hr This stability is attributed to the formation of strong, intramolecular hydrogen bonds between the enolic hydroxyl groups and the carbonyl oxygen atoms. This was confirmed through early NMR studies and has been extensively analyzed in subsequent research. irb.hr

Structural Elucidation : The precise molecular geometry and conformation of tetraketones have been rigorously established using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. irb.hrresearchgate.net These studies have provided definitive proof of the dienol structure and the intramolecular hydrogen bonding network.

Computational Analysis : Density Functional Theory (DFT) calculations have become a powerful tool for understanding these molecules at an electronic level. irb.hrtandfonline.comresearchgate.net DFT studies have been used to:

Corroborate the molecular geometries observed in X-ray crystal structures. researchgate.net

Analyze the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. irb.hrtandfonline.comresearchgate.net

Investigate intermolecular interactions in the crystal lattice, such as C–H···O and C–H···π interactions, using tools like Hirshfeld surface analysis. tandfonline.com

CompoundBasis SetHOMO-LUMO Gap (eV)Indicated StabilityReference
2,2'-((4-nitrophenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione)6-31G-4.60More Stable irb.hr
2,2'-((4-hydroxy-3-methoxy-5-nitrophenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione)6-31G-3.73Less Stable irb.hr

Potential for Developing Novel Chemical Entities and Materials

Tetraketones are valuable not only as subjects of fundamental study but also as versatile starting materials for new molecules and advanced polymers.

Precursors for Heterocyclic Compounds : Tetraketones are extensively used as key intermediates for the synthesis of a wide variety of heterocyclic compounds. Through intramolecular cyclization and other transformations, they can be converted into xanthenediones, acridinediones, and thiaxanthenes. irb.hrrsc.org These resulting heterocyclic structures are themselves important, as they form the core of many compounds with significant biological activity. jsynthchem.comrsc.org

Biologically Active Scaffolds : The tetraketone framework and its derivatives have been reported to exhibit a range of biological effects, including antioxidant, antibacterial, antiviral, and tyrosinase and lipoxygenase inhibition activities. irb.hrjsynthchem.combenthamdirect.com This makes them attractive scaffolds for medicinal chemists designing new therapeutic agents for conditions such as inflammation and asthma. irb.hr

High-Performance Polyketone Polymers : Extending the chemistry of the ketone functional group to macromolecules, aliphatic polyketones represent a class of high-performance engineering polymers. onlytrainings.comonlytrainings.com These polymers, formed from carbon monoxide and olefins, are not directly synthesized from small-molecule tetraketones but share the fundamental carbonyl chemistry. They exhibit an exceptional combination of properties:

Mechanical Strength : Superior tensile and impact strength, rivaling some metals. onlytrainings.com

Chemical Resistance : Remarkable resistance to hydrocarbons and solvents, outperforming many common engineering plastics like nylon. onlytrainings.comresearchgate.net

Thermal Stability : High melting points (around 220°C for some grades) allow them to maintain structural integrity at elevated temperatures. onlytrainings.com These properties make them suitable for demanding applications in the automotive, consumer electronics, and industrial sectors. onlytrainings.comonlytrainings.comgminsights.com

PropertyPolyketone (PK)Nylon (Polyamide)Reference
Impact Strength2.3 times better than NylonBaseline researchgate.net
Chemical Resistance2.5 times better than NylonBaseline researchgate.net
Tensile StrengthUp to 80 MPaLower than PK onlytrainings.com

Emerging Research Avenues in Interdisciplinary Science

The study of tetraketones sits (B43327) at the intersection of several scientific disciplines, opening up new avenues for research.

Green Chemistry and Sustainable Technology : The development of eco-friendly synthesis protocols for tetraketones is a prime example of the synergy between organic chemistry and environmental science. researchgate.netbenthamdirect.com Research into water-based reactions, reusable nanocatalysts, and solvent-free conditions contributes directly to the creation of more sustainable chemical manufacturing processes. rsc.orgorientjchem.org

Materials Science and Engineering : The connection to polyketones links small molecule chemistry to advanced materials science. onlytrainings.comresearchgate.net Future research may focus on creating novel polymer blends and nanocomposites to further enhance material properties. onlytrainings.com An exciting prospect is the development of functional polymers, such as the thermoplastic elastomers with shape-memory effects created by the controlled reduction of polyketones. researchgate.net

Medicinal Chemistry and Drug Discovery : Tetraketones are promising platforms for the development of new drugs. irb.hr Their established role as inhibitors of enzymes like lipoxygenase makes them targets for rational drug design against inflammatory diseases, cancer, and autoimmune illnesses. irb.hr Ongoing research is focused on synthesizing novel derivatives with enhanced or specific bactericidal, antiviral, or enzyme-inhibiting effects. researchgate.netbenthamdirect.com

Q & A

Q. How can reproducibility challenges in scaled-up Tetraketone 7 synthesis be systematically addressed?

  • Methodological Answer : Batch-to-batch variability often stems from heat/mass transfer inefficiencies. Use flow chemistry for improved mixing and temperature control. Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring. Document deviations using Failure Mode and Effects Analysis (FMEA) .

Q. What strategies validate whether Tetraketone 7’s reactivity is under kinetic or thermodynamic control?

  • Methodological Answer : Conduct competitive experiments with analogous substrates under identical conditions. Use time-resolved GC-MS to track product ratios. Computational modeling (e.g., Gibbs free energy calculations via Gaussian) identifies transition states and confirms dominant pathways .

Q. How does Tetraketone 7’s thermal stability correlate with its macrocyclic conformation?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds. Compare with DFT-optimized structures to identify strain-induced destabilization. For macrocyclic variants (), correlate ring size (e.g., 14-membered vs. 18-membered) with activation energy for ring-opening .

Q. What interdisciplinary approaches resolve contradictions in Tetraketone 7’s reported bioactivity across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent/DMSO concentrations) or cell line variability. Replicate studies using standardized protocols (e.g., OECD guidelines). Apply meta-analysis with subgroup stratification (e.g., cancer vs. bacterial models) and use QSAR (Quantitative Structure-Activity Relationship) to isolate structural determinants .

Methodological Notes

  • Data Contradiction Analysis : Apply dialectical frameworks () to prioritize dominant factors (e.g., solvent effects over catalyst loading). Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure validation experiments .
  • Experimental Design : For reproducibility, pre-register protocols (e.g., on Open Science Framework) and include negative controls (e.g., catalyst-free reactions) to isolate variables .
  • Advanced Characterization : Pair synchrotron XRD with solid-state NMR to resolve crystallographic vs. solution-state structural discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.